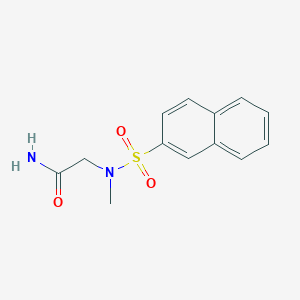![molecular formula C16H28N2O2 B5776256 2,5-bis[(diethylamino)methyl]-1,4-benzenediol CAS No. 5424-68-0](/img/structure/B5776256.png)
2,5-bis[(diethylamino)methyl]-1,4-benzenediol
描述
2,5-bis[(diethylamino)methyl]-1,4-benzenediol, also known as Compound Q, is a synthetic compound that has been extensively studied for its potential use in cancer treatment. This compound has shown promising results in preclinical studies and has been investigated for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments.
作用机制
The mechanism of action of 2,5-bis[(diethylamino)methyl]-1,4-benzenediol Q is not fully understood, but it is believed to involve the generation of reactive oxygen species (ROS) within cancer cells. ROS are highly reactive molecules that can damage cellular components, leading to cell death. 2,5-bis[(diethylamino)methyl]-1,4-benzenediol Q has been shown to induce the generation of ROS in cancer cells, leading to their death.
Biochemical and Physiological Effects:
2,5-bis[(diethylamino)methyl]-1,4-benzenediol Q has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in cancer cell growth and proliferation, as well as to induce apoptosis, or programmed cell death. Additionally, 2,5-bis[(diethylamino)methyl]-1,4-benzenediol Q has been shown to inhibit the growth of blood vessels that supply nutrients to tumors, a process known as angiogenesis.
实验室实验的优点和局限性
2,5-bis[(diethylamino)methyl]-1,4-benzenediol Q has a number of advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research. Additionally, it has been extensively studied in preclinical models, providing a wealth of information on its potential uses and mechanisms of action. However, there are also limitations to its use in lab experiments. 2,5-bis[(diethylamino)methyl]-1,4-benzenediol Q has been shown to have low solubility in water, which can make it difficult to administer in certain experimental settings. Additionally, its mechanism of action is not fully understood, which can make it difficult to design experiments to test its efficacy.
未来方向
There are a number of future directions for research on 2,5-bis[(diethylamino)methyl]-1,4-benzenediol Q. One area of interest is the development of more efficient synthesis methods to improve yields and purity. Additionally, further investigation is needed to fully understand the mechanism of action of 2,5-bis[(diethylamino)methyl]-1,4-benzenediol Q, which could lead to the development of more targeted cancer therapies. Finally, more research is needed to investigate the potential use of 2,5-bis[(diethylamino)methyl]-1,4-benzenediol Q in combination with other cancer treatments, as well as its potential use in other disease contexts.
合成方法
The synthesis of 2,5-bis[(diethylamino)methyl]-1,4-benzenediol Q involves the reaction of 2,5-dihydroxytoluene with diethylamine in the presence of formaldehyde. The resulting compound is then purified through a series of chromatographic techniques to obtain pure 2,5-bis[(diethylamino)methyl]-1,4-benzenediol Q. The synthesis of 2,5-bis[(diethylamino)methyl]-1,4-benzenediol Q has been optimized to achieve high yields and purity, making it suitable for further research.
科学研究应用
2,5-bis[(diethylamino)methyl]-1,4-benzenediol Q has been extensively studied for its potential use in cancer treatment. It has been shown to induce cell death in a variety of cancer cell lines, including breast, lung, and prostate cancer cells. Additionally, 2,5-bis[(diethylamino)methyl]-1,4-benzenediol Q has been investigated for its potential use in combination with other cancer treatments, such as chemotherapy and radiation therapy, to enhance their efficacy.
属性
IUPAC Name |
2,5-bis(diethylaminomethyl)benzene-1,4-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N2O2/c1-5-17(6-2)11-13-9-16(20)14(10-15(13)19)12-18(7-3)8-4/h9-10,19-20H,5-8,11-12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVTLOLOYAHYCBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=CC(=C(C=C1O)CN(CC)CC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70202594 | |
| Record name | 1,4-Benzenediol, 2,5-bis((diethylamino)methyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70202594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.41 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>42.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24837955 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1,4-Benzenediol, 2,5-bis((diethylamino)methyl)- | |
CAS RN |
5424-68-0 | |
| Record name | 2,5-Bis[(diethylamino)methyl]-1,4-benzenediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5424-68-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4-Benzenediol, 2,5-bis((diethylamino)methyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005424680 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC12253 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12253 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,4-Benzenediol, 2,5-bis((diethylamino)methyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70202594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[3-chloro-4-(4-ethyl-1-piperazinyl)phenyl]propanamide](/img/structure/B5776175.png)

![2-[(4-benzyl-1-piperazinyl)methyl]phenol](/img/structure/B5776187.png)

![N-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]propanamide](/img/structure/B5776202.png)

![2-[5-(2-chlorophenyl)-2H-tetrazol-2-yl]acetohydrazide](/img/structure/B5776219.png)
![N-{[(2-chlorophenyl)amino]carbonothioyl}-2-fluorobenzamide](/img/structure/B5776239.png)

![7-chloro-2-[(3-methylphenoxy)methyl]-4H-3,1-benzoxazin-4-one](/img/structure/B5776249.png)

![2-[(5-bromo-2-methoxybenzyl)thio]acetamide](/img/structure/B5776275.png)
![2-(2-chlorophenyl)[1,2,4]triazolo[1,5-c]quinazoline-5-thiol](/img/structure/B5776285.png)
![4-{[3-(methoxycarbonyl)-5-propyl-2-thienyl]amino}-4-oxo-2-butenoic acid](/img/structure/B5776290.png)